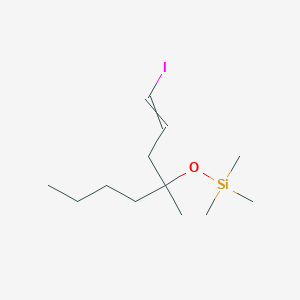
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is a specialized organosilicon compound. It is characterized by the presence of an iodine atom, a trimethylsilyl group, and an enol ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane typically involves the reaction of an appropriate enol ether with a trimethylsilyl iodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a hydrocarbon derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) or potassium cyanide (KCN) under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted silanes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including nucleosides, nucleotides, and phosphoramidites.
Wirkmechanismus
The mechanism of action of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, while the iodine atom can participate in nucleophilic substitution reactions. The enol ether moiety allows for further functionalization through oxidation or reduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl iodide: Shares the trimethylsilyl group but lacks the enol ether moiety.
(E)-trimethyl((1-bromo-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a bromine atom instead of iodine.
(E)-trimethyl((1-chloro-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The enol ether moiety also provides additional functionalization opportunities, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
106089-11-6 |
|---|---|
Molekularformel |
C12H25IOSi |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
(1-iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3 |
InChI-Schlüssel |
QNNMQGJWDMVGRA-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
Kanonische SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















